molecular formula C43H55N5O15S B119275 t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester CAS No. 156586-96-8

t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester

Cat. No. B119275
M. Wt: 914 g/mol
InChI Key: PGDLFENJBKYXQO-BBACVFHCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester, also known as Boc-Tyr(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH, is a synthetic peptide that has been extensively studied for its biochemical and physiological effects. This peptide is composed of six amino acids and a sulfotyrosine residue, which is a modified form of the amino acid tyrosine. The synthesis method of this peptide involves solid-phase peptide synthesis using Fmoc chemistry.

Mechanism Of Action

The mechanism of action of t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH is not fully understood. However, it is known to act as an agonist for the melanocortin receptor 4 (MC4R). This receptor is involved in the regulation of energy homeostasis and is a potential target for the treatment of obesity.

Biochemical And Physiological Effects

T-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH has been shown to have various biochemical and physiological effects. It has been shown to stimulate cAMP production and to activate the MAPK/ERK signaling pathway. It has also been shown to increase energy expenditure and to decrease food intake in animal models.

Advantages And Limitations For Lab Experiments

One of the advantages of using t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH in lab experiments is its high purity and stability. It is also relatively easy to synthesize using solid-phase peptide synthesis. However, one of the limitations is its high cost, which may limit its use in some labs.

Future Directions

For the study of this peptide include the development of new drugs targeting the MC4R receptor, the study of the structure-activity relationship, and the use in the study of other receptors and enzymes.

Synthesis Methods

The synthesis method of t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH involves solid-phase peptide synthesis using Fmoc chemistry. The process involves the coupling of protected amino acids to a solid support, which is usually a resin. The amino acids are protected with a Boc group, which is removed during the synthesis process. The sulfotyrosine residue is introduced using a sulfotyrosine building block. The peptide is then cleaved from the resin and deprotected to obtain the final product.

Scientific Research Applications

T-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester(SO3H)-Nle-Gly-Tyr-D-Asp-2-Ph-e-OH has been extensively studied for its scientific research application. This peptide has been used to study the mechanism of action of various enzymes and receptors. It has also been used to study the structure-activity relationship of peptides and to develop new drugs.

properties

CAS RN

156586-96-8

Product Name

t-Butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl ester

Molecular Formula

C43H55N5O15S

Molecular Weight

914 g/mol

IUPAC Name

(3S)-3-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-oxo-4-(2-phenylethoxy)butanoic acid

InChI

InChI=1S/C43H55N5O15S/c1-5-6-12-32(46-40(55)34(48-42(57)62-43(2,3)4)24-29-15-19-31(20-16-29)63-64(58,59)60)38(53)44-26-36(50)45-33(23-28-13-17-30(49)18-14-28)39(54)47-35(25-37(51)52)41(56)61-22-21-27-10-8-7-9-11-27/h7-11,13-20,32-35,49H,5-6,12,21-26H2,1-4H3,(H,44,53)(H,45,50)(H,46,55)(H,47,54)(H,48,57)(H,51,52)(H,58,59,60)/t32-,33-,34-,35-/m0/s1

InChI Key

PGDLFENJBKYXQO-BBACVFHCSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C

SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CCCCC(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)OCCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)OS(=O)(=O)O)NC(=O)OC(C)(C)C

sequence

XXGYD

synonyms

Boc-SYNLGYDPE
Boc-Tyr(SO3)-Nle-Gly-Tyr-Asp-2-phenylethyl ester
t-butyloxycarbonyl-(sulfo-Tyr)-Nle-Gly-Tyr-Asp-2-phenylethyl ester
t-butyloxycarbonyl-sulfotyrosyl-norleucyl-glycyl-tyrosyl-aspartyl-2-phenylethyl este

Origin of Product

United States

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